2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one
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Overview
Description
2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one is a chemical compound with a complex structure that includes a cyclopentane ring substituted with a dimethylamino propyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one typically involves multiple steps, starting from readily available precursors One common method involves the alkylation of cyclopentanone with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where reagents like alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated derivatives
Scientific Research Applications
2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Dimethylamino)propyl]-2-phenylcyclopentan-1-one: Lacks the methoxy group, leading to different chemical and biological properties.
2-[3-(Dimethylamino)propyl]-2-(4-methoxyphenyl)cyclopentan-1-one: Similar structure but with the methoxy group in a different position, affecting its reactivity and interactions.
Uniqueness
2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various research applications.
Properties
CAS No. |
61321-35-5 |
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Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C17H25NO2/c1-18(2)12-6-11-17(10-5-9-16(17)19)14-7-4-8-15(13-14)20-3/h4,7-8,13H,5-6,9-12H2,1-3H3 |
InChI Key |
NWYHKEDTJXNXSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(CCCC1=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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